4-Bromo-2-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H16BrClN2O3 and a molecular weight of 471.741 g/mol This compound is known for its unique structure, which includes a bromine atom, a chlorobenzoate group, and a carbohydrazonoyl linkage
Preparation Methods
The synthesis of 4-Bromo-2-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrazone Formation: The acylated product is then reacted with hydrazine to form a hydrazone.
Bromination: The hydrazone is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Esterification: Finally, the brominated hydrazone is esterified with 4-chlorobenzoic acid to form the desired compound.
Chemical Reactions Analysis
4-Bromo-2-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-Bromo-2-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
4-Bromo-2-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but with a different methyl group position.
4-Bromo-2-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound differs in the position of the chlorine atom.
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has an ethoxy group instead of a methyl group.
Properties
CAS No. |
356799-47-8 |
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Molecular Formula |
C22H16BrClN2O3 |
Molecular Weight |
471.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H16BrClN2O3/c1-14-3-2-4-16(11-14)21(27)26-25-13-17-12-18(23)7-10-20(17)29-22(28)15-5-8-19(24)9-6-15/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
RXINOUYHAQOHAI-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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